

Initial Characterization of Dibromomalononitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibromomalononitrile	
Cat. No.:	B156320	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomalononitrile (C₃Br₂N₂) is a halogenated nitrile with potential applications as a reactive intermediate in organic synthesis. This document provides a concise technical overview of its initial characterization, compiling available data on its physicochemical properties, synthesis, and spectroscopic characteristics. Due to a notable lack of comprehensive experimental data in the public domain, this guide incorporates theoretical predictions and data from analogous compounds to provide a foundational understanding. Safety and handling protocols are also outlined. A detailed experimental protocol for the synthesis of the **dibromomalononitrile**-potassium bromide complex is provided. This document aims to serve as a starting point for researchers interested in the further investigation and application of this compound.

Physicochemical Properties

Quantitative data for pure **dibromomalononitrile** is sparse in peer-reviewed literature. The following table summarizes key physicochemical properties, including both reported and calculated values.



Property	Value	Source
Molecular Formula	C ₃ Br ₂ N ₂	[1]
Molecular Weight	223.85 g/mol	[1]
CAS Number	1885-23-0	[1]
Density (predicted)	2.5 ± 0.1 g/cm ³	
Boiling Point (predicted)	114.8 ± 35.0 °C at 760 mmHg	_
Flash Point (predicted)	23.3 ± 25.9 °C	_
LogP (predicted)	2.73	_
Vapor Pressure (predicted)	19.5 ± 0.2 mmHg at 25°C	_
Refractive Index (predicted)	1.600	-

Synthesis and Purification Synthesis of Dibromomalononitrile-Potassium Bromide Complex

A detailed and reliable method for the synthesis of a stable complex of **dibromomalononitrile** with potassium bromide has been reported. This complex is often used as a precursor for in situ generation of **dibromomalononitrile** or for the synthesis of other compounds like tetracyanoethylene.

Experimental Protocol:

- Materials: Malononitrile, Potassium Bromide, Bromine, Water.
- Apparatus: A 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Procedure:
 - In the flask, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g
 (0.63 mole) of potassium bromide.



- Cool the mixture to 5–10 °C in an ice-water bath with stirring.
- Slowly add 488 g (158 ml, 3.05 moles) of bromine over a period of 2.5 hours, maintaining the temperature at 5–10 °C.
- Continue stirring for an additional 2 hours at the same temperature.
- Collect the precipitated solid complex by filtration on a Büchner funnel.
- Wash the product with 150 ml of ice-cold water and dry it thoroughly.
- Further dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.
- Yield: 324–340 g (85–89%) of a light-yellow solid complex.

Purification of Dibromomalononitrile

A specific protocol for the purification of pure **dibromomalononitrile** from its potassium bromide complex or reaction mixture is not readily available in the reviewed literature. General purification techniques for similar organic compounds, such as recrystallization from an appropriate solvent or sublimation under reduced pressure, may be applicable. The choice of solvent would need to be determined experimentally, considering the compound's polarity and solubility.

Spectroscopic Characterization

Specific, experimentally verified spectroscopic data for **dibromomalononitrile** is not widely published. The following sections provide expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: As **dibromomalononitrile** (CBr₂(CN)₂) contains no hydrogen atoms, it will not produce a signal in a ¹H NMR spectrum. The absence of signals would be a key identifying feature.
- ¹³C NMR: The ¹³C NMR spectrum is expected to show two signals:



- One for the quaternary carbon bonded to the two bromine atoms (CBr₂). The chemical shift of this carbon is difficult to predict precisely without experimental data but would likely be in the downfield region due to the electronegativity of the bromine atoms.
- One for the two equivalent nitrile carbons (-C≡N). The chemical shift for nitrile carbons typically appears in the range of 110-125 ppm[2]. Due to the presence of the electronegative bromine atoms on the adjacent carbon, this signal may be shifted slightly. The quaternary nature of the nitrile carbons might result in a weaker signal intensity[3].

Infrared (IR) Spectroscopy

The IR spectrum of **dibromomalononitrile** is expected to be relatively simple. The most characteristic absorption band would be due to the nitrile (-C≡N) stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm⁻¹. The presence of two nitrile groups may influence the intensity and position of this band. Other vibrations, such as C-Br stretches, would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **dibromomalononitrile** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (223.85 g/mol). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z values corresponding to [C₃⁷⁹Br₂N₂]⁺, [C₃⁷⁹Br⁸¹BrN₂]⁺, and [C₃⁸¹Br₂N₂]⁺ in an intensity ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

Common fragmentation pathways would likely involve the loss of a bromine atom or a cyano group:

- [M Br]+: A prominent peak corresponding to the loss of a bromine radical.
- [M CN]+: A peak corresponding to the loss of a cyano radical.



• Further fragmentation of these initial ions is also expected.

Thermal Analysis

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **dibromomalononitrile** is not available in the literature.

- TGA: A TGA analysis would provide information on the thermal stability and decomposition profile of the compound. The thermogram would show the temperature at which mass loss begins and the number of decomposition steps.
- DSC: A DSC analysis would identify phase transitions, such as melting point, and any exothermic or endothermic decomposition processes.

Reactivity and Potential Applications

Dibromomalononitrile is expected to be a reactive molecule due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity suggests its potential as a building block in organic synthesis for the introduction of the dicyanomethylene group or for the construction of more complex heterocyclic systems.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, cytotoxicity, or mechanism of action of **dibromomalononitrile**. However, some related compounds have shown biological effects:

- Dibromoacetonitrile (DBAN): A related but structurally different compound, has been studied for its cellular adverse actions, which are likely related to oxidative stress.
- Dicyanomethylene Compounds: The dicyanomethylene group is a component of various functional molecules, including some used in biological sensing and imaging, often based on intramolecular charge transfer (ICT) mechanisms.



Given the high reactivity of **dibromomalononitrile**, it is likely to exhibit significant biological activity, potentially through covalent modification of biological macromolecules. However, without experimental data, any discussion of its role in drug development or its interaction with specific signaling pathways would be purely speculative.

Safety and Handling

Based on available safety data sheets (SDS), **dibromomalononitrile** is a hazardous substance.

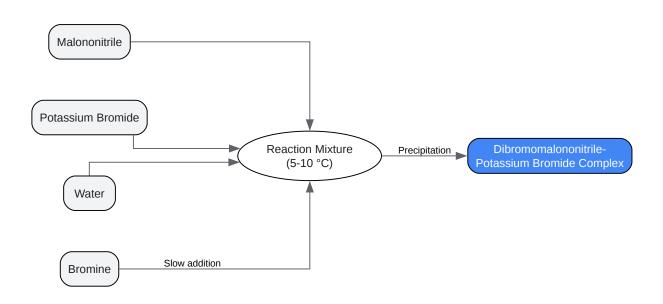
- GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.
- Precautionary Measures:
 - Work in a well-ventilated area, preferably under a chemical fume hood.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wear protective gloves, protective clothing, and eye protection.
 - Wash skin thoroughly after handling.
 - Do not eat, drink, or smoke when using this product.
- First Aid:
 - If swallowed: Call a poison center or doctor. Rinse mouth.
 - If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
 - If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
 - In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
- Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

 During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides



may be produced.

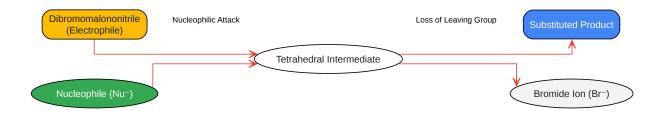
Visualizations Synthesis Workflow



Click to download full resolution via product page

Caption: Synthesis workflow for the dibromomalononitrile-potassium bromide complex.

Potential Reactivity Pathway



Click to download full resolution via product page



Caption: A potential nucleophilic substitution pathway for dibromomalononitrile.

Conclusion and Future Directions

Dibromomalononitrile is a potentially valuable synthetic intermediate, yet it remains poorly characterized in the public domain. This technical guide has compiled the available information on its synthesis, physicochemical properties, and predicted spectroscopic features. The most significant knowledge gap is the complete absence of data on its biological activity and thermal properties. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound, particularly in the context of medicinal chemistry and materials science. Researchers are encouraged to conduct comprehensive spectroscopic and thermal analyses, as well as in vitro and in vivo studies, to build upon this preliminary characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Initial Characterization of Dibromomalononitrile: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b156320#initial-characterization-of-dibromomalononitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com